molecular formula C17H27NS2 B14241783 (3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine CAS No. 219505-58-5

(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine

Cat. No.: B14241783
CAS No.: 219505-58-5
M. Wt: 309.5 g/mol
InChI Key: QLMCXIZFBOMTOJ-IAGOWNOFSA-N
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Description

(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a pyrrolidine ring substituted with benzyl and propan-2-ylsulfanyl groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl and Propan-2-ylsulfanyl Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the propan-2-ylsulfanyl groups can be added through thiolation reactions using reagents like thiols and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a

Properties

CAS No.

219505-58-5

Molecular Formula

C17H27NS2

Molecular Weight

309.5 g/mol

IUPAC Name

(3R,4R)-1-benzyl-3,4-bis(propan-2-ylsulfanyl)pyrrolidine

InChI

InChI=1S/C17H27NS2/c1-13(2)19-16-11-18(12-17(16)20-14(3)4)10-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3/t16-,17-/m1/s1

InChI Key

QLMCXIZFBOMTOJ-IAGOWNOFSA-N

Isomeric SMILES

CC(C)S[C@@H]1CN(C[C@H]1SC(C)C)CC2=CC=CC=C2

Canonical SMILES

CC(C)SC1CN(CC1SC(C)C)CC2=CC=CC=C2

Origin of Product

United States

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